molecular formula C11H16Cl3NO B1670465 Dichloroisoproterenol hydrochloride CAS No. 51-29-6

Dichloroisoproterenol hydrochloride

Cat. No. B1670465
CAS RN: 51-29-6
M. Wt: 284.6 g/mol
InChI Key: IIEMWZNXXFGMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloroisoproterenol hydrochloride, also known as DCI, is a biochemical . It was the first beta blocker ever to be developed . It is non-selective for the β1-adrenergic and β2-adrenergic receptors . DCI has low potency and acts as a partial agonist/antagonist at these receptors . It has been used in trials studying the treatment and basic science of Insulin Resistance and Polycystic Ovary Syndrome .


Synthesis Analysis

The synthesis of enantiomerically pure chiral drugs and bioactive compounds remains a challenging task for organic chemists . Asymmetric syntheses employing chiral catalysts is among the most common routes to optically pure compounds . A convenient and environmentally attractive one-pot two-step process for the synthesis of β-adrenergic blockers via Shi’s organocatalytic epoxidation of terminal alkenes and subsequent aminolysis reaction of epoxides with isopropylamine under mild reaction conditions has been developed .


Molecular Structure Analysis

The molecular formula of Dichloroisoproterenol hydrochloride is C11H16Cl3NO . It belongs to the class of organic compounds known as dichlorobenzenes . These are compounds containing a benzene with exactly two chlorine atoms attached to it .


Chemical Reactions Analysis

The chemical reactions of Dichloroisoproterenol hydrochloride are not fully annotated yet .


Physical And Chemical Properties Analysis

The average molecular weight of Dichloroisoproterenol hydrochloride is 284.61 . The exact mass is 283.03 .

Scientific Research Applications

Discovery and Development as a β-Blocker

Dichloroisoproterenol hydrochloride was discovered nearly 60 years ago and was identified as the first β-blocker, a class of drugs that inhibit the activities of epinephrine. This discovery marked a significant milestone in cardiovascular pharmacology, leading to the development of various β-blockers used globally for treating cardiovascular diseases (Vuckovic & Bursua, 2018).

Pharmacological Studies

  • Dichloroisoproterenol (DCI) was found to exhibit competitive blockade of adrenaline's positive inotropic action on cat papillary muscles, as well as its effect on electrical excitability (Dresel, 1960).
  • It was shown to inhibit macromolecular synthesis and differentiation in Tetrahymena vorax, demonstrating an inhibitory effect on RNA and protein biosynthesis (Ryals & Yang, 1997).

Physiological and Biochemical Research

  • Dichloroisoproterenol has been utilized in physiological studies, such as investigating the intracellular source of released acid hydrolases in Tetrahymena (Rothstein & Blum, 1974).
  • It was involved in studies on the action of vasopressin on water permeability in toad bladders, indicating a role in modulating the action of vasopressin (Strauch & Langdon, 1964).

Molecular and Cellular Studies

  • DCI's interaction with beta-adrenergic receptors was examined through nuclear magnetic resonance studies, providing insights into drug-receptor interactions at the molecular level (Fischer & Jost, 1969).
  • The compound was used to study the effects of catecholamines and cyclic AMP on myosin adenosine triphosphatase activity in cultured rat heart cells, revealing its inhibitory action on the beta receptors of catecholamines (Harary, Hoover, & Farley, 1973)

Safety And Hazards

When handling Dichloroisoproterenol hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO.ClH/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8;/h3-5,7,11,14-15H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMWZNXXFGMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018909
Record name Dichloroisoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroisoproterenol hydrochloride

CAS RN

51-29-6
Record name Benzenemethanol, 3,4-dichloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroisoproterenol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DCI hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichloroisoproterenol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROISOPROTERENOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD42620PS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloroisoproterenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Dichloroisoproterenol hydrochloride
Reactant of Route 3
Reactant of Route 3
Dichloroisoproterenol hydrochloride
Reactant of Route 4
Reactant of Route 4
Dichloroisoproterenol hydrochloride
Reactant of Route 5
Reactant of Route 5
Dichloroisoproterenol hydrochloride
Reactant of Route 6
Reactant of Route 6
Dichloroisoproterenol hydrochloride

Citations

For This Compound
72
Citations
DH Riddell, LG Schull, TF Frist, TD Baker - Annals of Surgery, 1963 - ncbi.nlm.nih.gov
… When dichloroisoproterenol hydrochloride(DCI) is given to the experimentalanimal hypotension and tachycardia result. The cardiac output is increased in the anesthetized animal when …
Number of citations: 31 www.ncbi.nlm.nih.gov
HL Ammon, DB Howe, WD Erhardt… - … Section B: Structural …, 1977 - scripts.iucr.org
The crystal structures of three fl-adrenergic antagonists have been determined with three-dimensional Mo Ka X-ray diffraction data. The space groups and unit-cell parameters are: …
Number of citations: 48 scripts.iucr.org
B Bhagat - Journal of Pharmacology and Experimental …, 1966 - ASPET
… These responses were prevented by treatment of the animal with reserpine or by addition of dichloroisoproterenol hydrochloride, bretylium or cocaine to the organ bath. The effect of …
Number of citations: 35 jpet.aspetjournals.org
RT Mancini, RF Gautieri - Journal of Pharmaceutical Sciences, 1965 - Elsevier
In this investigation pretreatment of placental vessels with both an α (phentolamine) and a β (dichloroisoproterenol, DCI) adrenergic blocking agent was performed to determine the …
Number of citations: 9 www.sciencedirect.com
DC Davies, V Navaratnam - Brain Research, 1981 - Elsevier
… by topical application of the a-adrenoceptor blocker 1 phenoxybenzamine hydrochloride (Smith, Kline and French), the fladrenoceptor blocker 1 dichloroisoproterenol hydrochloride, …
Number of citations: 3 www.sciencedirect.com
AJ Kaumann, JR Blinks - Naunyn-Schmiedeberg's archives of …, 1980 - Springer
… Other drugs used were (-)-isoproterenol (isoprenaline) bitartrate and (-)dichloroisoproterenol hydrochloride, Sterling Winthrop; phenoxybenzamine hydrochloride, Smith Kline and …
Number of citations: 91 link.springer.com
J Yelnosky, R Katz - Journal of Pharmacology and Experimental …, 1963 - Citeseer
METHODS AND MATERIALS. Mongrel dogs of either sex, anesthetized with sodium pentobarbital (30 mg/kg, iv.), were used in this study. Blood pressure was obtained from a carotid …
Number of citations: 21 citeseerx.ist.psu.edu
MB Cordeiro de Sousa, A Hoffmann - Journal of Comparative Physiology …, 1985 - Springer
… were used: 5 mg/ kg phentolamine mesilate (a generous gift from Ciba Laboratories); 2mg/kg homatropine methylbromide (Searle), and 0.7 mg/kg dichloroisoproterenol hydrochloride (…
Number of citations: 7 link.springer.com
F Takenaka - Naunyn-Schmiedebergs Archiv für experimentelle …, 1966 - Springer
The implication of the cardiac sympathetic nerve and the role of catecholamines have recently been emphasized in the etiology of angina pectoris (MA~ KAWA 1956; RAAn 1960). As …
Number of citations: 23 link.springer.com
CR Swaine, JF Perlmutter, S Ellis - Naunyn-Schmiedebergs Archiv für …, 1964 - Springer
… Doses of the following drugs are given as the salt: mephentermine sulfate1, cocaine hydrochloride and dichloroisoproterenol hydrochloride (DCI) 2. Doses of nicotine alkaloid, …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.